N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide

Catalog No.
S12731914
CAS No.
M.F
C24H27N3OS
M. Wt
405.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)s...

Product Name

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide

IUPAC Name

N-cyclohexyl-N-ethyl-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide

Molecular Formula

C24H27N3OS

Molecular Weight

405.6 g/mol

InChI

InChI=1S/C24H27N3OS/c1-2-27(19-13-7-4-8-14-19)22(28)17-29-24-23(18-11-5-3-6-12-18)25-20-15-9-10-16-21(20)26-24/h3,5-6,9-12,15-16,19H,2,4,7-8,13-14,17H2,1H3

InChI Key

BXOXCHXXKMHWQP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)CSC2=NC3=CC=CC=C3N=C2C4=CC=CC=C4

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide is a synthetic compound belonging to the class of N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides. This compound features a quinoxaline moiety, which is a bicyclic structure containing nitrogen atoms, and a sulfur atom that is part of a thioether linkage. The presence of the cyclohexyl and ethyl groups contributes to the compound's lipophilicity, potentially enhancing its biological activity. Quinoxaline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The synthesis of N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide typically involves several key reactions:

  • Alkylation: The quinoxaline derivative containing the sulfur atom can undergo alkylation with various electrophiles to form the desired N-substituted acetamide. This reaction is facilitated by the presence of bases like triethylamine.
  • Thioether Formation: The reaction of 3-phenylquinoxaline-2(1H)-thione with alkyl halides leads to the formation of thioether derivatives, which are crucial intermediates in synthesizing the final compound.
  • Amidation: The acetyl group can be introduced through amidation reactions, where acetic anhydride or acetyl chloride reacts with an amine.

These reactions are characterized by good yields and selectivity, often leading to the formation of biologically active compounds.

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide exhibits significant biological activities. Studies indicate that quinoxaline derivatives can demonstrate:

  • Anticancer Properties: Compounds similar to N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide have shown efficacy against various cancer cell lines, including HCT116 and MCF7, by inducing morphological changes and inhibiting cell proliferation .
  • Antimicrobial Activity: The presence of the quinoxaline structure often correlates with antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects: Some derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The synthesis of N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide can be achieved through several methodologies:

  • One-Pot Synthesis: A convenient one-pot synthesis method involves reacting 3-phenylquinoxaline derivatives with alkyl halides in the presence of a base to yield N-substituted products directly.
  • Sequential Reactions: This method includes separate steps for thioether formation followed by amidation, allowing for better control over reaction conditions and product purification.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields, providing a more efficient synthetic route.

These methods highlight the versatility in synthesizing this compound while maintaining high purity and yield.

N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its anticancer and antimicrobial properties, it could serve as a lead compound in drug development.
  • Research Tools: The compound may be used in biochemical research to study mechanisms of action related to quinoxaline derivatives.
  • Therapeutic Agents: Its unique structure may allow it to be developed into therapeutic agents targeting specific diseases.

Several compounds share structural similarities with N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide, highlighting its uniqueness:

Compound NameStructural FeaturesBiological Activity
Methyl 2-[3-(3-phenyldihydroquinoxalin–2–y) sulfanyl] acetateContains methyl group; similar quinoxaline structureAnticancer activity
N-methyl-N-(4-methoxyphenyl)-2-(3-phenyldihydroquinoxalin–2–y) acetamideMethylated nitrogen; different phenolic substitutionAntimicrobial properties
Ethyl 2-[3-(4-fluorophenyldihydroquinoxaline–2–y) sulfanyl] acetateFluorinated phenolic substitutionAnticancer activity

The unique combination of cyclohexyl and ethyl groups in N-cyclohexyl-N-ethyl-2-[ (3-phenyldihydroquinoxalin–2–y) sulfanyl]acetamide distinguishes it from these similar compounds while retaining important biological activities associated with quinoxaline derivatives.

The systematic IUPAC name, N-cyclohexyl-N-ethyl-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide, delineates its structure with precision:

  • Quinoxaline core: A bicyclic aromatic system comprising two nitrogen atoms at positions 1 and 2.
  • 3-Phenyl substitution: A benzene ring appended to position 3 of the quinoxaline.
  • Sulfanylacetamide moiety: A thioether-linked acetamide group at position 2, functionalized with N-cyclohexyl and N-ethyl substituents.

Molecular Formula: C24H27N3OS
Molecular Weight: 405.55 g/mol (calculated from atomic masses).
Structural Features:

PropertyDescription
Aromatic SystemsQuinoxaline (C8H6N2) + Phenyl (C6H5)
Functional GroupsSulfanyl (S-CH2), Acetamide (CON), Alkyl (C2H5, C6H11)
Stereoelectronic EffectsN-Alkyl groups enhance lipophilicity, while the quinoxaline core enables π-π stacking.

Historical Context in Heterocyclic Compound Research

Quinoxalines, first synthesized in the late 19th century via the Korner and Hinsberg methods, gained prominence for their pharmacological versatility. Early routes relied on condensation of 1,2-diamines with 1,2-diketones, but modern advancements have introduced:

  • Transition metal catalysis: Silver nitrate (AgNO3)-mediated radical cyclizations for phosphorylated derivatives.
  • Green chemistry: Solvent-free reactions using dimethyl sulfoxide (DMSO) as both reactant and solvent.

The target compound epitomizes progress in functionalization strategies, where sulfur incorporation and N-alkylation refine bioactivity. For instance, replacing traditional aryl amines with sulfanylacetamide groups improves metabolic stability.

Significance in Modern Organic Synthesis

This compound exemplifies three key trends in synthetic chemistry:

  • Chemoselective Modifications: The Michael addition of acrylic acid to 3-phenylquinoxaline-2-thione ensures precise sulfanyl incorporation.
  • Steric Engineering: N-Cyclohexyl and N-ethyl groups mitigate crystallization challenges, as evidenced by the compound’s melting point (111–113°C) versus amorphous analogs.
  • Biological Relevance: Structural parallels to thymidylate synthase inhibitors highlight its potential as a chemotherapeutic scaffold.

For example, methyl-2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates—synthesized via azide-alkyne cycloadditions—demonstrate how slight modifications yield diverse bioactivities.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Exact Mass

405.18748367 g/mol

Monoisotopic Mass

405.18748367 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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